2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride
Description
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
2-(3-azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)3-8-6-1-2-7(8)5-10-4-6;/h6-8,10H,1-5H2,(H,11,12);1H |
InChI Key |
WQWOGTFDLNZGME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC1C2CC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Construction of the Azabicyclic Core
Method A: Cycloaddition Approach
-
- 8-Methyl-8-azabicyclo[3.2.1]octane derivatives or related precursors.
- Suitable alkyl halides or electrophiles for N-alkylation.
-
- Nucleophilic substitution or cycloaddition reactions under inert atmosphere, often in solvents like dichloromethane or tetrahydrofuran (THF).
- Use of bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine to facilitate alkylation.
-
- Reductive N-alkylation of the azabicyclic amine with aldehyde or ketone intermediates to form the core ring system, as described in patent US8664242B2, involving reactions with aldehydes or acyl chlorides under controlled conditions.
Functionalization to Introduce Acetic Acid Group
Method B: Side-Chain Functionalization
-
- Alkylation of the azabicyclo[3.2.1]octane core with chloroacetic acid derivatives or via acylation reactions.
-
- Use of chloroacetic acid or its derivatives in the presence of bases like sodium hydroxide or potassium carbonate.
- Alternatively, activation of chloroacetic acid with coupling agents such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
- Formation of the acetic acid side chain attached to the nitrogen atom or at a suitable position on the azabicyclic ring, yielding intermediates akin to 2-(3-azabicyclo[3.2.1]octan-8-yl)acetic acid.
Protection and Deprotection Steps
Method C: Boc Protection
-
- To protect amino groups during subsequent reactions, preventing undesired side reactions.
-
- Reaction of the amino group with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine in solvents like dichloromethane or tetrahydrofuran.
-
- Acidic conditions, such as trifluoroacetic acid (TFA) or HCl, are used to remove the Boc group, yielding the free amine.
Salt Formation with Hydrochloric Acid
Method D: Acidic Salt Formation
-
- The free amine is reacted with hydrogen chloride gas or an HCl solution in a suitable solvent (e.g., ethanol, dichloromethane, or water).
- The reaction typically occurs at low temperature (0–25°C) to ensure complete conversion.
-
- Formation of 2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid hydrochloride , characterized by its crystalline form and high purity.
Data Table Summarizing the Preparation Methods
Research Findings and Optimization Insights
Scalability:
Patent IL283994B2 describes a process optimized for large-scale production, emphasizing minimal purification steps and avoiding tedious chromatography. The process involves direct amidation and salt formation, reducing costs and time.Purity and Yield:
The use of coupling agents like CDI or EDC enhances yield and purity during acetic acid side-chain attachment. Boc protection ensures selectivity and prevents side reactions during multi-step synthesis.Environmental and Safety Considerations: Reactions are conducted under inert atmospheres with controlled temperatures to prevent decomposition. Use of solvents like dichloromethane and THF is standard, with efforts to minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets in the body. This compound can act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid hydrochloride
- CAS No.: 1478883-21-4
- Molecular Formula: C₉H₁₅NO₂·HCl
- Molecular Weight : 169.22 (free base) + 36.46 (HCl) = 205.68 g/mol
- Structure : Features a bicyclic 3-azabicyclo[3.2.1]octane core with an acetic acid substituent at the 8-position, protonated as a hydrochloride salt .
Applications :
Primarily used as a synthetic intermediate or building block in medicinal chemistry, particularly for modifying pharmacokinetic properties of drug candidates. Its bicyclic scaffold and carboxylic acid group make it suitable for targeting enzymes or receptors in neurological and metabolic disorders .
Structural and Functional Comparison with Analogues
Table 1: Key Structural and Molecular Features
Biological Activity
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid; hydrochloride, also known by its CAS number 2702358-35-6, is a bicyclic compound that has garnered interest due to its potential biological activities, particularly in the context of neurological and inflammatory conditions. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H16ClNO2
- Molecular Weight : 205.68 g/mol
- Purity : >95%
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in neurotransmission and inflammation. It has been identified as a promising inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator.
Key Findings:
- NAAA Inhibition : The compound exhibits potent inhibition of human NAAA, with an IC50 value reported in the low nanomolar range (e.g., 0.042 μM) . This inhibition leads to increased levels of PEA, thereby enhancing its anti-inflammatory effects.
- Selectivity : The compound shows selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase, with only moderate inhibition observed at higher concentrations .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the azabicyclo structure can significantly influence biological activity. For instance, certain substitutions on the bicyclic core have been shown to enhance selectivity and potency against NAAA.
| Compound | Structure Modification | IC50 (μM) | Selectivity |
|---|---|---|---|
| ARN16186 | Basic azabicyclo core | 0.655 | Moderate |
| ARN19689 | Ethoxymethyl substitution | 0.042 | High |
Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of this compound found that it effectively reduced inflammation in animal models by inhibiting NAAA activity, leading to elevated PEA levels and subsequent reduction in pain and inflammation markers .
Study 2: Neurological Implications
Another research highlighted the potential neuroprotective effects of the compound, suggesting that its ability to modulate endocannabinoid levels could be beneficial in treating neurodegenerative diseases .
Q & A
Q. What are the key synthesis strategies for 2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid; hydrochloride?
The synthesis typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Two primary methods are:
- Asymmetric 1,3-dipolar cycloaddition : Cyclic azomethine ylides are reacted under dual catalytic systems to form the bicyclic core.
- Desymmetrization of tropinone derivatives : Achiral tropinone precursors are modified via regioselective functionalization to introduce the acetic acid moiety . Table 1 : Comparison of Synthesis Routes
| Method | Yield (%) | Enantiomeric Excess (%) | Key Reagents |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 60–75 | ≥90 | Chiral ligands, dipolarophiles |
| Tropinone Desymmetrization | 45–65 | 85–95 | Enzymatic or chemical catalysts |
Q. How can the structural integrity of this compound be verified post-synthesis?
Structural confirmation relies on spectroscopic and computational methods:
Q. What physicochemical properties are critical for experimental design?
Key properties include:
- Solubility : Soluble in polar solvents (e.g., water, ethanol) but precipitates in non-polar solvents due to the hydrochloride salt .
- Stability : Degrades above 200°C; sensitive to prolonged exposure to light or moisture .
- pKa : The acetic acid group has a pKa ~2.5, influencing ionization in biological assays .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized to improve yield and purity?
Advanced strategies include:
- Dual Catalytic Systems : Combining chiral Lewis acids (e.g., BINOL-derived catalysts) with transition metals (e.g., Cu) to enhance stereocontrol .
- Continuous Flow Chemistry : Scalable synthesis reduces side reactions and improves reaction consistency . Critical Parameters :
- Temperature (25–60°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (1–5 mol%).
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies in receptor-binding studies may arise from:
- Stereochemical Variations : Use chiral HPLC to separate enantiomers and test individual isomers .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and salt concentrations to ensure reproducibility . Case Study :
| Study | Reported IC (nM) | Assay pH | Outcome |
|---|---|---|---|
| A | 12 ± 2 | 7.4 | Active |
| B | 120 ± 15 | 6.8 | Inactive |
| Resolution: Adjusting pH to 7.4 in Study B restored activity, confirming pH-dependent efficacy . |
Q. How do computational models predict interactions with biological targets?
Q. What strategies mitigate stability issues during long-term storage?
- Lyophilization : Freeze-drying in inert atmospheres (argon) prevents hydrolysis .
- Additives : Co-formulation with antioxidants (e.g., ascorbic acid) reduces oxidative degradation . Stability Data :
| Storage Condition | Degradation (%) at 6 Months |
|---|---|
| 4°C (dry) | <5 |
| 25°C (humid) | 25–30 |
Methodological Guidance
Q. How to design dose-response studies for neuropharmacological applications?
- In Vitro : Use primary neuronal cultures with concentrations ranging from 1 nM–100 μM. Measure cAMP inhibition via ELISA .
- In Vivo : Administer intraperitoneally (1–10 mg/kg) in rodent models; monitor behavioral outcomes (e.g., locomotor activity) .
Q. What analytical techniques validate purity in complex mixtures?
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H] = 210.12 m/z) and absence of byproducts .
- HPLC with Chiral Columns : Resolves enantiomeric impurities (<1% threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
